molecular formula C11H22N2O2 B1519293 tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate CAS No. 1860012-45-8

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

Cat. No. B1519293
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” is a chemical compound. It is also known as “tert-Butyl [S- (R*,R*)]- (−)- (1-oxiranyl-2-phenylethyl)carbamate” with an empirical formula of C15H21NO3 . It is used as a reactant to prepare hydroxyethyl urea peptidomimetics as potent γ-secretase inhibitors .


Molecular Structure Analysis

The molecular weight of “tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” is 214.30 . The SMILES string representation is C[C@@H]1NCCC[C@@H]1NC(=O)OC(C)(C)C .


Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” are not available, tert-Butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

  • Summary of the Application: “tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
  • Methods of Application or Experimental Procedures: The compound is used in palladium-catalyzed reactions. While the exact procedures and technical details can vary depending on the specific reaction, these types of reactions generally involve mixing the reactants in a suitable solvent and adding a palladium catalyst to facilitate the reaction .
  • Summary of the Results or Outcomes: The use of “tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate” in these reactions results in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . These compounds have various applications in organic chemistry, including use as intermediates in the synthesis of more complex molecules .

properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 2
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 3
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 4
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 5
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 6
tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.